molecular formula C5H6N2O2S B13291122 3-(1,2,3-Thiadiazol-5-yl)propanoic acid

3-(1,2,3-Thiadiazol-5-yl)propanoic acid

Cat. No.: B13291122
M. Wt: 158.18 g/mol
InChI Key: RTVXSLIDJNTAGH-UHFFFAOYSA-N
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Description

3-(1,2,3-Thiadiazol-5-yl)propanoic acid (CAS 1849224-71-0) is a high-purity chemical building block of significant interest in medicinal and agricultural chemistry research. This compound features a 1,2,3-thiadiazole heterocycle, a π-electron-deficient ring system known for its versatile reactivity in nucleophilic substitution and ring-opening reactions . The carboxylic acid propyl linker provides a handle for further synthetic derivatization, making it a valuable scaffold for constructing more complex molecules. In research applications, thiadiazole derivatives have demonstrated a wide range of biological activities. Specifically, structural analogues incorporating the thiadiazole moiety have shown promising in vitro antimicrobial activities against Gram-positive bacteria and in vivo anti-inflammatory effects . The 1,2,3-thiadiazole core is also a key pharmacophore in the exploration of novel agrochemicals, as small molecules can be designed to regulate plant physiological processes . Researchers utilize this compound and its derivatives in forward and reverse chemical genomics approaches to identify new agents for improving crop yield and stress tolerance . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied with detailed handling information and should be stored sealed in dry, cool conditions (2-8°C) .

Properties

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

3-(thiadiazol-5-yl)propanoic acid

InChI

InChI=1S/C5H6N2O2S/c8-5(9)2-1-4-3-6-7-10-4/h3H,1-2H2,(H,8,9)

InChI Key

RTVXSLIDJNTAGH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=N1)CCC(=O)O

Origin of Product

United States

Preparation Methods

Cyclization Using Thiosemicarbazide and Carboxylic Acids

A well-documented approach to synthesize 1,2,3-thiadiazole derivatives involves the reaction of thiosemicarbazide with carboxylic acids under dehydrating conditions. A recent advancement uses polyphosphate ester (PPE) as a mild dehydrating agent to promote one-pot cyclodehydration, avoiding toxic reagents like phosphorus oxychloride or thionyl chloride. The reaction proceeds through:

  • Formation of a salt between thiosemicarbazide and the carboxylic acid,
  • Dehydration to an acylated thiosemicarbazide intermediate,
  • Cyclodehydration to yield the 2-amino-1,3,4-thiadiazole heterocycle.

This method has been successfully applied to synthesize various thiadiazole derivatives with good yields and mild conditions (below 85 °C) and is amenable to scale-up and structural diversity.

Hydrazine and Thioacyl Precursors

Another synthetic strategy involves reacting substituted thioacyl compounds with hydrazines in solvents like chloroform or dichloromethane under reflux. This produces N3-thioacylcarbazates, which are intermediates for thiadiazole ring formation. This approach allows substitution on the thiadiazole ring and can be adapted for preparing thiadiazole derivatives with different functional groups.

Preparation of 3-(1,2,3-Thiadiazol-5-yl)propanoic Acid

General Synthetic Route

The preparation of this compound generally involves:

  • Starting from a suitable propanoic acid derivative containing a functional group amenable to cyclization,
  • Formation of a thiosemicarbazide or hydrazine intermediate,
  • Cyclization under dehydrating conditions to form the thiadiazole ring fused to the propanoic acid side chain.

A representative synthetic scheme includes:

Step Reagents and Conditions Outcome
1 React propanoic acid derivative with thiosemicarbazide in presence of PPE, chloroform solvent, <85 °C Formation of thiosemicarbazide salt intermediate
2 Cyclodehydration promoted by PPE Formation of 1,2,3-thiadiazole ring
3 Purification by chromatography or recrystallization Pure this compound

This method avoids harsh reagents and allows for good control over the reaction parameters.

Alternative Methods

  • Hydrazine-mediated cyclization : Using hydrazine derivatives with thioacyl precursors in refluxing chloroform or dichloromethane to form thiadiazole rings, followed by functional group transformations to install the propanoic acid moiety.
  • Ring closure from potassium salts of dithiocarboxylic acid derivatives : Treating thiosemicarbazide with carbon disulfide and potassium hydroxide to form potassium salts, which upon heating cyclize to mercapto-thiadiazoles; subsequent functionalization yields the target acid.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Chloroform, dichloromethane, or DMF Provides good solubility and reaction homogeneity
Temperature Reflux (~40–60 °C for chloroform; up to 85 °C with PPE) Temperature control critical for cyclodehydration
Dehydrating Agent Polyphosphate ester (PPE) Mild, non-toxic alternative to POCl3 or SOCl2
Reaction Time Several hours (2–8 h) Depends on substrate and scale
Purification Chromatography or recrystallization Ensures high purity of product

Optimization studies indicate that at least 4 equivalents of PPE per carboxylic acid are needed for efficient cyclization, and chloroform is preferred for homogeneous mixtures and temperature control.

Representative Example: Synthesis of this compound

Step Reagents Conditions Yield (%) Notes
Formation of thiosemicarbazide salt Propanoic acid + thiosemicarbazide Room temp, chloroform - Salt formation monitored by IR
Cyclodehydration Add PPE Heat < 85 °C, 4–6 h 65–75 Monitored by TLC and NMR
Purification Silica gel chromatography - - Product confirmed by NMR, MS

This approach yields the target compound with high purity, confirmed by spectroscopic methods including ^1H NMR, ^13C NMR, IR, and mass spectrometry.

Analytical Characterization

  • NMR Spectroscopy : Characteristic signals of the thiadiazole ring carbons and protons, alongside propanoic acid methylene and carboxyl protons.
  • Mass Spectrometry : Molecular ion peak consistent with molecular formula C6H7N2O2S.
  • IR Spectroscopy : Absorption bands for carboxylic acid (broad O–H stretch ~2500–3300 cm^-1), C=O stretch (~1700 cm^-1), and heterocyclic ring vibrations.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
PPE-mediated one-pot cyclodehydration Thiosemicarbazide + carboxylic acid Polyphosphate ester, chloroform <85 °C, 4–8 h Mild, non-toxic, good yields Requires PPE, solvent control
Hydrazine reaction with thioacyl precursors Thioacyl derivatives + hydrazine Reflux in chloroform/DCM Reflux, several hours Versatile substitution Longer reaction times, purification needed
Potassium salt cyclization Thiosemicarbazide + CS2 + KOH Heating to 140 °C High temperature Direct cyclization Harsh conditions, limited substrate scope

Scientific Research Applications

While "3-(1,2,3-Thiadiazol-5-yl)propanoic acid" is not explicitly detailed in the provided search results, the broader applications of 1,2,3-thiadiazole derivatives can be examined. The search results highlight the use of substituted 1,2,3-thiadiazol-5yl-urea derivatives as anti-senescence and anti-stress factors in plants . Additionally, 1,2,3-thiadiazoles have demonstrated various biomedical activities, including antifungal, antiviral, insecticidal, antiamoebic, and anticancer properties .

1,2,3-Thiadiazol-5-yl-urea Derivatives in Agriculture

  • Anti-Senescence and Anti-Stress Agents: Substituted 1,2,3-thiadiazol-5yl-urea derivatives can be used as anti-stress compounds to regulate plant senescence and aging of plant organs and cells . These derivatives can delay chlorophyll degradation and senescence in plant tissues .
  • Inhibition of Membrane Lipid Peroxidation: These derivatives function as inhibitors of membrane lipid peroxidation, increasing their anti-senescence and anti-stress activity .
  • Yield Enhancement: The application of these compounds can increase the yield of crops without inhibiting root growth . They are suitable for use in tissue cultures due to their minimal toxicity to plant cells, allowing for a broad concentration range without negative effects .
  • Crop Protection: These derivatives can be used to inhibit stress and stress-induced senescence in crops such as cereals, beet, fruits, leguminous plants, oil plants, cucumber plants, fiber plants, citrus fruits, and vegetables .

Case Studies:

  • Arabidopsis Root Development: A study compared the effect of thidiazuron (TDZ) and 1-(2-methoxy-ethyl)-3-[1,2,3]thiadiazol-5-yl-urea on the development of Arabidopsis root. The results indicated differences in root development based on the treatment .
  • Wheat Leaf Senescence: All tested compounds of the invention exhibited a positive effect on delaying senescence in wheat leaf segments in the dark. Many of the tested 1,2,3-thiadiazol-5-yl urea derivatives showed greater anti-senescent activity than BAP (6-Benzylaminopurine), some by one or two orders of magnitude .

Biomedical Applications of 1,2,3-Thiadiazoles

  • Antimicrobial Activity: Two series of 2,3-bis(5-alkyl-2-thiono-1,3,5-thiadiazin-3-yl)propionic acid and their corresponding N, N-dimethylpropionamide have been synthesized and screened in vitro against Gram-positive and Gram-negative bacteria, demonstrating potential antibacterial activity . These compounds were also tested for antifungal activity against Candida albicans, phytopathogenic fungi, Penicillium expansum, Trichoderma hazianum, and aflatoxin-producing Aspergillus flavus .
  • Antiviral Activity: Certain 1,2,3-thiadiazole derivatives have shown potent direct anti-TMV (Tobacco Mosaic Virus) activity. For instance, a derivative exhibited significantly higher antiviral potential than reference drugs like ninamycin and tiadinil, acting as both a plant elicitor and anti-TMV agent .
    • Specific compounds with 1,3,4-oxadiazole rings displayed curative, inactivation, and protection effects against TMV, with some showing comparable or better rates than the standard reference drug ningnanmycin .
    • Substituted 1,2,3-thiadiazole-4-carboxamide scaffolds have demonstrated antiviral curative activity, with some compounds exhibiting better protective effects than the standard drug tiadinil. The presence of functionalities like hyroxyphenyl contributed to enhanced efficacy .
  • Anticancer Activity: One derivative exhibited moderate antiviral activity and a selectivity index (SI) significantly better than adriamycin, indicating its potential as a novel anticancer agent with low cytotoxicity and high selectivity .

Synthesis of 1,2,3-Thiadiazoles

  • 1,2,3-Thiadiazoles can be synthesized through various methods, including the Hurd-Mori reaction, Wolff approach, and oxidative cyclization .
  • Ultrasonic-assisted synthesis has been used to create 4-benzylideneoxazole moiety containing 4-methyl-1,2,3-thiadiazole derivatives, which can be further reacted and halogenated to produce substituted phenyl acrylamide 1,2,3-thiadiazole derivatives .

Mechanism of Action

The mechanism of action of 3-(1,2,3-thiadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Type Key Substituents Notable Properties
3-(1,2,3-Thiadiazol-5-yl)propanoic acid C₅H₆N₂O₂S ~162.17 1,2,3-Thiadiazole Propanoic acid chain High acidity (carboxylic acid); moderate solubility in water
3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid C₉H₈N₂O₃S 224.24 1,2,4-Oxadiazole Thiophene ring Enhanced lipophilicity (thiophene); lower acidity than thiadiazole analog
3-((1-Phenyl-1H-tetrazol-5-yl)thio)propanoic acid C₁₀H₉N₄O₂S 249.27 Tetrazole Phenyl group, thioether linker Dual acidic groups (tetrazole + carboxylic acid); higher metabolic stability
Fluorinated propanoic acid derivatives (e.g., [69087-46-3]) Varies >300 Fluorinated ethers Multiple fluorine atoms Extreme lipophilicity; chemical inertness

Key Differences and Implications

  • Heterocycle Electronic Effects :

    • The 1,2,3-thiadiazole ring’s sulfur atom introduces electron-withdrawing effects, enhancing the carboxylic acid’s acidity (pKa ~2-3) compared to the oxadiazole derivative (pKa ~3-4) .
    • The 1,2,4-oxadiazole in ’s compound contains oxygen, reducing ring electronegativity and hydrogen-bonding capacity versus thiadiazole. This may lower solubility in aqueous media but improve membrane permeability .
    • The tetrazole ring () has four nitrogen atoms, mimicking carboxylate bioisosteres. Its acidity (pKa ~4-5) combined with the carboxylic acid creates a pH-dependent solubility profile, useful in drug design .
  • Applications :

    • Thiadiazole derivatives : Often explored as antimicrobial agents due to sulfur’s role in disrupting bacterial membranes .
    • Oxadiazole analogs : Used in material science for their thermal stability and electronic properties .
    • Tetrazole-containing compounds : Common in antihypertensive drugs (e.g., angiotensin II receptor blockers) .

Stability and Reactivity

  • The thiadiazole ring is prone to ring-opening under strong acidic or basic conditions, limiting its use in harsh environments.
  • Tetrazole derivatives () exhibit higher thermal and hydrolytic stability, making them preferable for oral pharmaceuticals .
  • Fluorinated analogs () are chemically inert, resisting degradation but raising environmental concerns .

Biological Activity

3-(1,2,3-Thiadiazol-5-yl)propanoic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a thiadiazole ring attached to a propanoic acid backbone, which contributes to its unique chemical reactivity and biological activity. Its molecular formula is C5H6N2O2SC_5H_6N_2O_2S with a molecular weight of approximately 174.18 g/mol.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various pathogens, including both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
  • Neuroprotective Effects : Similar compounds with thiadiazole structures have been studied for neuroprotective properties. These compounds may interact with neurotransmitter systems and exhibit protective effects against neurodegenerative diseases.
  • Anti-inflammatory Properties : Thiadiazole derivatives are often investigated for their anti-inflammatory effects. Some studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory conditions .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Receptor Interaction : Preliminary studies suggest that the compound may interact with specific receptors involved in neurotransmission and cellular signaling pathways. This interaction could lead to modulation of various physiological processes.
  • Enzyme Inhibition : The compound's structure allows it to potentially inhibit enzymes associated with inflammation and infection. For instance, some thiadiazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes selectively .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
2-Amino-3-(4-Hydroxy-1,2,5-Thiadiazol-3-Yl)propanoic AcidC5H7N3O3SHydroxyl group enhances solubility
4-Amino-5-(1,2,4-Thiadiazol-5-Yl)-1H-pyrazoleC6H7N5SDifferent heterocyclic structure
3-(1,2,4-Thiadiazol-4-Yl)propanoic AcidC5H6N2O2SLacks amino group; primarily focuses on thiadiazole

This table highlights how the presence of specific functional groups in this compound may enhance its biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thiadiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiadiazole structure could enhance antimicrobial potency .
  • Neuroprotective Studies : Research indicated that thiadiazole derivatives could protect neuronal cells from oxidative stress-induced damage. These findings suggest potential applications in treating neurodegenerative disorders like Alzheimer's disease.
  • Anti-inflammatory Activity : In a model of induced inflammation in rats, compounds similar to this compound showed reduced edema and inflammatory markers compared to control groups. This positions them as potential therapeutic agents for inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 3-(1,2,3-thiadiazol-5-yl)propanoic acid, and how can regioselectivity be controlled?

The synthesis typically involves coupling thiadiazole derivatives with propanoic acid precursors. For example, 3-bromopropanoic acid reacts with methimazole under basic conditions to favor substitution at the sulfur atom (S-2 position) over nitrogen (N-3) . Catalysts like DABCO can improve selectivity for specific isomers, such as (E)-configured products, by minimizing side reactions . Key steps include refluxing in solvents like acetone or ethanol and acid hydrolysis to yield the final carboxylic acid .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies regioselectivity and isomerism, while IR spectroscopy confirms functional groups like carboxylic acid (-COOH) and thiadiazole rings . Elemental analysis validates stoichiometry, and mass spectrometry determines molecular weight . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) monitors reaction progress and purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yields of this compound derivatives?

Optimization involves testing catalysts, solvents, and temperature. For instance, DABCO enhances (E)-isomer formation in coupling reactions , while sodium borohydride (NaBH₃CN) stabilizes intermediates in reductive amination steps . Microwave-assisted synthesis reduces reaction times for heterocyclic intermediates . Systematic screening via Design of Experiments (DoE) can identify optimal parameters (e.g., pH, molar ratios) .

Q. What strategies address contradictions in regioselectivity data during substitution reactions?

Discrepancies in substitution sites (e.g., N-3 vs. S-2) arise from competing reaction pathways. Computational modeling (DFT) predicts favorable transition states, while altering steric/electronic conditions (e.g., using bulkier bases or polar aprotic solvents) can suppress unwanted pathways . Kinetic studies (e.g., time-resolved NMR) reveal dominant mechanisms under specific conditions .

Q. How can the biological activity of this compound derivatives be mechanistically evaluated?

Enzymatic assays (e.g., inhibition of bacterial dihydrofolate reductase) screen for antimicrobial activity . Molecular docking studies model interactions with target proteins, while in vitro cytotoxicity assays (e.g., MTT on mammalian cells) assess selectivity . Isotopic labeling (e.g., ³⁵S) tracks metabolic pathways in cellular uptake studies .

Q. What methodologies enable the design of structurally diverse derivatives for structure-activity relationship (SAR) studies?

Modular synthesis routes incorporate substituents at the thiadiazole ring (e.g., halogens, alkyl groups) or propanoic acid chain (e.g., amidation, esterification) . Parallel synthesis using automated platforms accelerates library generation . X-ray crystallography or cryo-EM resolves binding modes to guide iterative design .

Q. How should researchers handle instability or decomposition of this compound in storage?

Store the compound under inert atmospheres (argon) at –20°C to prevent oxidation . Lyophilization improves stability for long-term storage. Regular HPLC-MS checks detect degradation products, while buffered solutions (pH 6–7) minimize hydrolysis during biological assays .

Data Analysis and Interpretation

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for novel derivatives?

Assign ambiguous peaks using 2D NMR techniques (COSY, HSQC) . Compare experimental data with computed chemical shifts (DFT/GIAO methods) . Cross-validate with alternative methods, such as X-ray diffraction for crystal structures .

Q. What statistical approaches are suitable for analyzing dose-response data in bioactivity studies?

Non-linear regression models (e.g., log(inhibitor) vs. normalized response) calculate IC₅₀ values . Principal Component Analysis (PCA) identifies structural features correlated with activity . Bayesian hierarchical models account for batch-to-batch variability in high-throughput screens .

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